Methyl hexadeca-4,7,10,13-tetraenoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
873108-81-7 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
methyl hexadeca-4,7,10,13-tetraenoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3 |
InChI Key |
GRTBKGOZZPTTEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCC(=O)OC |
Origin of Product |
United States |
Occurrence and Natural Distribution of Methyl Hexadeca 4,7,10,13 Tetraenoate and Its Precursors
Isolation and Characterization from Marine Algae
Marine algae are recognized as prolific producers of a diverse array of bioactive compounds, driven by the need to adapt to challenging environmental conditions. rovedar.com These organisms are a foundational source of novel natural products, including various lipids, fatty acids, and their derivatives. rovedar.comnih.gov
The green macroalga Ulva lactuca, commonly known as sea lettuce, has been identified as a significant natural source of Methyl hexadeca-4,7,10,13-tetraenoate. A comprehensive chemical analysis of U. lactuca sourced from the Adriatic Sea revealed that this compound is a notable component of its hydrodistillate. Specifically, this compound constituted 7.50% of the volatile compounds identified in the hydrodistillation process. nih.gov This finding positions U. lactuca as a key organism for the study and potential extraction of this specific methyl ester.
Table 1: Major Volatile Compounds in the Hydrodistillate of Ulva lactuca
| Compound | Percentage (%) |
|---|---|
| (Z,Z,Z)-hexadeca-7,10,13-trienal | 22.67 |
| Hexadecanoic acid | 13.18 |
| Pentadecanal | 10.61 |
| This compound | 7.50 |
Data sourced from a comprehensive phytochemical profiling study of Ulva lactuca from the Adriatic Sea. nih.gov
Research into the chemical constituents of the marine microalga Tetraselmis convolutae led to the first-ever isolation of Phytyl hexadeca-4,7,10,13-tetraenoate from a natural source. researchgate.net This compound is an ester formed from phytol (B49457) and hexadeca-4,7,10,13-tetraenoic acid. The investigation involved detailed analysis of the algal extracts, which successfully isolated and characterized this novel phytyl ester. researchgate.net
In the same study that identified its phytyl ester in Tetraselmis convolutae, Hexadeca-4,7,10,13-tetraenoic acid was also isolated as a co-occurring metabolite. researchgate.net This free fatty acid is the direct precursor to both the methyl and phytyl esters discussed. Its presence has also been documented in other green algae, such as Ulva fasciata, where it was found to exhibit potent algicidal activity. nih.govlongdom.org The co-occurrence of the acid with its ester forms underscores the metabolic pathways within these algal species.
Table 2: Compounds Isolated from Tetraselmis convolutae
| Compound Number | Compound Name |
|---|---|
| 1 | Phytyl hexadeca-4,7,10,13-tetraenoate |
| 2 | Phytyl palmitate |
| 3 | Phytol |
| 4 | Hexadeca-4,7,10,13-tetraenoic acid |
| 5 | Poriferasterol |
| 6 | Palmitic acid |
| 7 | Glycerol |
Data from the first chemical investigation of the marine microalgae Tetraselmis convolutae. researchgate.net
Distribution in Other Biological Systems
The structural motifs found in this compound and its precursors are not exclusive to marine algae. Related compounds, particularly esters of phytol, are distributed across a wider range of plant life.
Phytyl fatty acid esters (PFAE) are known to occur in various terrestrial plants. dntb.gov.ua These esters, consisting of phytol esterified to a fatty acid, have been identified in mosses and the cuticular waxes of some higher plants. plos.orgnih.gov Furthermore, research has confirmed their presence in edible plants, including fruits and vegetables. For instance, significant concentrations of PFAE have been found in bell peppers and rocket salad. plos.orgnih.gov While these are not the specific hexadeca-4,7,10,13-tetraenoate ester, their occurrence demonstrates the broader distribution of this class of compounds in the plant kingdom.
Table 3: Examples of Phytyl Fatty Acid Ester Presence in Vegetables
| Vegetable | Trans-phytol from PFAE (mg/100g FW) |
|---|---|
| Rocket Salad | up to 4.2 |
| Hot Peperoni | 2.4 |
| Red & Yellow Bell Pepper | 0.4 - 5.4 |
| Carrots | 0.02 - 0.09 |
| Cucumber | 0.02 - 0.09 |
| Red Grapes | 0.02 - 0.09 |
FW = Fresh Weight. Data from analysis of trans-phytol derived from PFAE in various vegetables. plos.orgnih.govplos.org
Green algae (Chlorophyta) represent a significant portion of marine biodiversity and are a rich source of bioactive secondary metabolites. rovedar.comnih.gov These organisms produce a wide range of compounds, including fatty acids, polysaccharides, phenols, and pigments, as defense mechanisms and for other ecological functions. rovedar.com The marine environment, with its unique pressures, fosters the development of novel chemical structures within these algae. nih.gov The isolation of compounds like this compound and its precursors is a direct result of the complex and diverse biochemistry of these marine organisms. mdpi.comnih.gov
Advanced Analytical Methodologies for the Characterization and Quantification of Methyl Hexadeca 4,7,10,13 Tetraenoate
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating Methyl hexadeca-4,7,10,13-tetraenoate from complex lipid mixtures. The choice of technique depends on the analytical goal, whether it is volatile analysis, comprehensive lipid profiling, or precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like FAMEs. nih.govillinois.edu The process involves the separation of components in a mixture by gas chromatography, followed by detection and identification using mass spectrometry.
Methodology and Research Findings: For the analysis of this compound, lipids are first extracted from the sample matrix and then derivatized to form their corresponding FAMEs. This transesterification process increases the volatility of the fatty acids, making them suitable for GC analysis. larodan.com The FAME mixture is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. Highly polar stationary phases, such as those containing biscyanopropyl or polyethylene (B3416737) glycol (wax-type), are typically used to achieve separation of FAMEs, including the resolution of isomers. nih.govillinois.edu
As this compound elutes from the column, it enters the mass spectrometer. In the MS, molecules are ionized, most commonly by electron ionization (EI), which causes them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of this compound can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. dss.go.th For instance, in a GC-MS analysis of extracts from the microalga Euglena gracilis, Methyl 4,7,10,13-hexadecatetraenoate (16:4n-3) was successfully identified as a characteristic compound. bch.ro
One challenge with highly unsaturated FAMEs is that electron ionization can sometimes lead to the absence of a clear molecular ion peak, making it difficult to determine the molecular weight. researchgate.net However, the rich fragmentation provides structural clues.
Interactive Data Table: Characteristic GC-MS Data for this compound
Below is a table summarizing typical mass spectrometry data for Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate as found in the NIST library.
| Parameter | Value | Reference |
| NIST Number | 336367 | dss.go.th |
| Total Peaks | 124 | dss.go.th |
| Top Peak (m/z) | 79 | dss.go.th |
| 2nd Highest Peak (m/z) | 91 | dss.go.th |
| 3rd Highest Peak (m/z) | 93 | dss.go.th |
This data represents the fragmentation pattern obtained under standard electron ionization conditions, which is used for library matching and identification.
High-Temperature Gas Chromatography (HTGC) is a specialized form of GC designed for the analysis of compounds with high boiling points and low volatility, such as intact triacylglycerols (TAGs), diacylglycerols, and other large lipids. researchgate.netmagritek.com It utilizes columns and instrumental setups that can withstand temperatures exceeding 300°C. researchgate.net
Methodology and Research Findings: The primary application of HTGC in lipid analysis is for the separation of lipid classes based on their molecular weight or carbon number. magritek.com This requires special columns that are stable at high temperatures. However, a significant challenge with HTGC is the potential for thermal degradation, especially for polyunsaturated compounds. researchgate.net The multiple double bonds in a molecule like this compound make it susceptible to isomerization or decomposition at the elevated temperatures used in HTGC for analyzing larger lipids.
Given that FAMEs, including this compound, are sufficiently volatile to be analyzed by conventional GC, HTGC is not the standard or necessary method for its characterization. larodan.com Standard GC methods with operating temperatures typically below 260-280°C are adequate and minimize the risk of thermal degradation, ensuring the integrity of the analyte. chemicalbook.com Therefore, while HTGC is a valuable tool for the broader field of lipidomics (e.g., analyzing intact oils and fats), its application is not directly relevant for the analysis of a single, volatile FAME.
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust, reliable, and widely used technique for the quantitative analysis of fatty acids. nist.gov While MS provides structural information for identification, FID is often preferred for accurate fatty acid profiling due to its high sensitivity to hydrocarbons, wide linear range, and consistent response factors for different FAMEs.
Methodology and Research Findings: The separation principle in GC-FID is identical to that in GC-MS. Following esterification, the FAME mixture is separated on a capillary column. nist.gov After elution from the column, the analytes are passed through a hydrogen-air flame. The combustion of the organic molecules produces ions, which generate a current that is proportional to the amount of carbon entering the flame. This current is measured and recorded as a chromatogram.
The area under each peak in the chromatogram is proportional to the mass of the corresponding FAME in the sample. By using an internal standard and applying response factors, the concentration of each fatty acid, including this compound, can be determined with high precision. This technique is essential for determining the fatty acid composition of food products, oils, and biological tissues. The use of highly polar capillary columns, such as the 100-meter Rt-2560, allows for the detailed separation of complex mixtures, including positional and geometric isomers of polyunsaturated fatty acids. illinois.edu
Spectroscopic Approaches for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.
Methodology and Research Findings: In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of the signals provide a wealth of structural information. For this compound, the ¹H NMR spectrum would show characteristic signals for different types of protons: the terminal methyl group (CH₃), the methyl ester group (OCH₃), various methylene (B1212753) groups (CH₂), and the olefinic protons of the four double bonds (-CH=CH-). The olefinic protons typically appear in the region of 5.3-5.5 ppm. Protons on methylene groups adjacent to one double bond (allylic) and those situated between two double bonds (bis-allylic) have distinct chemical shifts around 2.0-2.1 ppm and 2.8 ppm, respectively.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
The following table outlines the expected chemical shift (δ) regions for the key functional groups in the molecule.
| Functional Group | Nucleus | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ¹³C | 173 - 175 |
| Olefinic (-CH=CH-) | ¹H | 5.3 - 5.5 |
| Olefinic (-CH=CH-) | ¹³C | 127 - 132 |
| Methoxy (-OCH₃) | ¹H | ~3.7 |
| Methoxy (-OCH₃) | ¹³C | ~51 |
| Bis-allylic (-CH=CH-CH₂ -CH=CH-) | ¹H | ~2.8 |
| Bis-allylic (-CH=CH-CH₂ -CH=CH-) | ¹³C | ~26 |
| Allylic (=CH-CH₂ -) | ¹H | 2.0 - 2.1 |
| Allylic (=CH-CH₂ -) | ¹³C | 20 - 35 |
| Terminal Methyl (-CH₂-CH₃ ) | ¹H | ~0.97 |
| Terminal Methyl (-CH₂-CH₃ ) | ¹³C | ~14 |
These ranges are based on typical values for polyunsaturated fatty acid methyl esters and provide a basis for structural confirmation.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a vital technique for the unambiguous determination of a compound's elemental composition. ESI is a soft ionization technique that typically keeps the molecule intact, generating a protonated molecule [M+H]⁺ or other adducts. The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million).
Methodology and Research Findings: This high accuracy allows for the calculation of a unique elemental formula. For this compound (C₁₇H₂₆O₂), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. An experimental measurement via HR-ESI-MS that matches this theoretical mass provides powerful evidence for the assigned molecular formula, helping to distinguish it from other compounds with the same nominal mass. Although ESI is more commonly coupled with liquid chromatography (LC), direct infusion analysis can also be performed. This technique is particularly useful for confirming the identity of purified compounds or for metabolic studies where precise mass identification is critical.
Interactive Data Table: HR-ESI-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₂₆O₂ |
| Nominal Mass | 262 |
| Theoretical Monoisotopic (Exact) Mass | 262.19328 |
| Expected Ion (e.g., [M+H]⁺) | 263.19976 |
| Expected Ion (e.g., [M+Na]⁺) | 285.18117 |
The ability to measure the experimental m/z to several decimal places and match it to the theoretical value is the key strength of HR-MS for structural elucidation.
Extraction and Purification Methodologies
The accurate characterization and quantification of this compound rely on its effective isolation from complex biological or chemical matrices. This process involves initial extraction to liberate the lipid fraction, followed by rigorous purification to isolate the specific methyl ester from other closely related compounds. The methodologies employed are critical in ensuring the purity of the analyte for subsequent analytical procedures.
Solvent Extraction Techniques (e.g., n-hexane, Folch method)
Solvent extraction is the foundational step for isolating lipids, including this compound, from their native source. The choice of solvent is paramount and is dictated by the polarity of the target lipid and the nature of the sample matrix.
n-Hexane Extraction: n-Hexane is a non-polar solvent widely utilized for the extraction of neutral lipids and vegetable oils. mdpi.com Its effectiveness stems from its ability to readily dissolve non-polar compounds like fatty acid methyl esters while minimizing the co-extraction of more polar contaminants. In procedures like Soxhlet extraction, n-hexane is continuously cycled through a solid sample, which can provide a high yield of lipids. nih.gov However, this method involves heating, which may risk the oxidation of polyunsaturated fatty acids. nih.gov For seed spices, Soxhlet extraction with n-hexane has been shown to yield a similar amount of total lipids as the Folch method. nih.gov
Folch Method: The Folch method, first published in 1957, is considered a gold standard for total lipid extraction from tissues. nih.govprotocols.io It employs a biphasic solvent system of chloroform (B151607) and methanol, typically in a 2:1 (v/v) ratio. protocols.io This mixture is effective at disrupting cell membranes and solvating a broad spectrum of lipids, from non-polar triacylglycerols to more polar phospholipids (B1166683). The addition of water or a salt solution induces phase separation, with the lipids partitioning into the lower chloroform layer, effectively separating them from non-lipid contaminants which remain in the upper aqueous-methanol phase. protocols.io The Folch method is generally preferred for solid tissue samples and has demonstrated higher extraction efficiency for a wide range of lipid classes compared to other methods. nih.govnih.gov
| Technique | Solvent System | Primary Application | Key Advantages | Considerations |
|---|---|---|---|---|
| n-Hexane Extraction | n-Hexane | Extraction of neutral lipids, vegetable oils from seeds | Good selectivity for non-polar lipids, ease of solvent removal. mdpi.com | Lower overall lipid yield compared to Folch; potential for oxidation with heat (Soxhlet). nih.gov |
| Folch Method | Chloroform:Methanol (2:1, v/v) | Total lipid extraction from animal tissues and biological fluids. nih.gov | High extraction efficiency for a broad range of lipid classes. nih.gov | Uses chlorinated solvents which are environmentally harmful. nih.gov |
Chromatographic Purification Strategies (e.g., Silica (B1680970) Gel Column Chromatography, Sephadex LH-20, Preparative Thin-Layer Chromatography)
Following crude extraction, chromatographic techniques are essential for purifying this compound from the lipid mixture. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.
Silica Gel Column Chromatography: This is a form of adsorption chromatography widely used for purifying organic compounds. nih.gov The stationary phase, silica gel, is polar. A solution of the crude lipid extract is loaded onto the top of a column packed with silica gel. A mobile phase, typically a mixture of non-polar and slightly more polar solvents (e.g., hexane (B92381) and ethyl acetate), is then passed through the column. orgsyn.orgchemspider.com Non-polar compounds like fatty acid methyl esters have a lower affinity for the polar silica gel and elute faster, while more polar impurities are retained longer on the column. By systematically increasing the polarity of the mobile phase, fractions containing compounds of different polarities can be collected, leading to the isolation of the target ester. rsc.org
Sephadex LH-20: Sephadex LH-20 is a versatile chromatography medium used for the molecular sizing of natural products in organic solvents. labmartgh.comresearchgate.net It is composed of hydroxypropylated, cross-linked dextran (B179266) beads, giving it both hydrophilic and lipophilic characteristics. labmartgh.comcytivalifesciences.com This dual nature allows for unique chromatographic selectivity. researchgate.net In the context of lipid purification, Sephadex LH-20 can separate compounds based on their molecular size and polarity. nih.gov When used with polar organic solvents, it can effectively fractionate complex lipid extracts, separating fatty acid esters from larger molecules like triglycerides or smaller, more polar compounds. cytivalifesciences.com
Preparative Thin-Layer Chromatography (Prep-TLC): Preparative TLC is a high-resolution purification technique suitable for small-scale separations, typically for quantities less than 100 mg. chemrxiv.org The crude sample is applied as a continuous band near the bottom of a glass plate coated with a layer of silica gel (250–2000 μm thick). chemrxiv.org The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate via capillary action, it separates the components of the sample band. Compounds with different polarities travel at different rates, resulting in distinct bands. After development, the bands are visualized (e.g., under UV light), and the band corresponding to this compound can be physically scraped from the plate. The pure compound is then recovered by washing the collected silica with a suitable solvent. This method is particularly useful for separating compounds with very similar retention factors that are difficult to resolve by column chromatography. chemrxiv.org
| Chromatography Type | Stationary Phase | Separation Principle | Typical Application for FAMEs |
|---|---|---|---|
| Silica Gel Column Chromatography | Silica Gel | Adsorption (Polarity). nih.gov | Bulk purification to separate FAMEs from more polar or less polar lipids. orgsyn.org |
| Sephadex LH-20 | Hydroxypropylated Dextran | Size Exclusion / Partition. labmartgh.comnih.gov | Fractionation of lipid extracts; separation from pigments, larger lipids, or other natural products. cytivalifesciences.com |
| Preparative TLC | Silica Gel (on glass plate) | Adsorption (Polarity). chemrxiv.org | Final, high-resolution purification of small quantities; separation from closely related isomers. |
Hydrodistillation for Volatile Compound Isolation
Hydrodistillation is an extraction method that involves co-distilling a sample with water. It is primarily used for the isolation of volatile compounds, such as essential oils, from plant materials. In this process, the material is submerged in water, which is then heated to boiling. The resulting steam, carrying the volatile organic compounds, is condensed and collected. The immiscible oil layer is then separated from the aqueous layer. While effective for volatile and thermally stable compounds, its application for a relatively high-boiling-point compound like this compound is limited. The conditions required would likely be too harsh and could lead to thermal degradation or hydrolysis of the ester.
Molecular Distillation for Component Separation
Molecular distillation, also known as short-path distillation, is an advanced purification technique ideal for separating thermally sensitive, high-molecular-weight compounds. The process operates under a high vacuum, which significantly lowers the boiling point of the substances. In this technique, the liquid mixture is spread as a thin film on a heated surface adjacent to a condenser. The distance between the evaporator and the condenser is extremely short, often just a few centimeters. This short path ensures that molecules evaporating from the film travel directly to the condenser surface with minimal obstruction, preventing them from returning to the liquid phase. This method is highly suitable for separating fatty acid methyl esters from other non-volatile impurities or for fractionating a mixture of different esters based on slight differences in their molecular weights and volatilities, all while minimizing the risk of thermal decomposition.
Future Research Directions and Academic Prospects
Elucidating Novel Biosynthetic Pathways of Methyl hexadeca-4,7,10,13-tetraenoate
The biosynthesis of polyunsaturated fatty acids (PUFAs) is a complex process involving a series of desaturation and elongation reactions. oup.com While the general pathways for the formation of long-chain PUFAs are relatively well-understood, the specific enzymatic steps and regulatory mechanisms leading to the synthesis of this compound remain to be fully elucidated. Future research should focus on identifying and characterizing the specific desaturases and elongases responsible for its production in various organisms.
Two primary pathways are known for PUFA synthesis: the aerobic pathway, which involves fatty acid desaturases and elongases, and the anaerobic polyketide synthase (PKS) pathway. frontiersin.orgnih.gov The former is prevalent in eukaryotes, while the latter is found in various microorganisms. frontiersin.org Investigations into marine microorganisms, such as thraustochytrids and certain microalgae, which are known producers of a diverse array of PUFAs, may reveal novel enzymatic machinery or alternative biosynthetic routes for C16 PUFAs like hexadeca-4,7,10,13-tetraenoic acid. nih.gov
Key research questions in this area include:
What are the specific substrate specificities of the desaturases and elongases involved in the synthesis of hexadeca-4,7,10,13-tetraenoic acid?
Are there alternative, undiscovered pathways for its biosynthesis, particularly in extremophilic or symbiotic organisms?
How is the expression of the genes encoding these biosynthetic enzymes regulated in response to environmental cues?
Advanced Biotechnological Production Strategies for Sustainable Sourcing
The growing demand for PUFAs in various industries necessitates the development of sustainable and economically viable production methods. cabidigitallibrary.org Biotechnological production using microbial cell factories presents a promising alternative to traditional extraction from natural sources, which can be inconsistent and environmentally taxing. frontiersin.org Oleaginous yeasts, such as Yarrowia lipolytica, and various species of microalgae have been successfully engineered to produce significant quantities of different PUFAs. frontiersin.orgnih.govresearchgate.net
Future research in this domain should aim to engineer robust microbial strains capable of high-yield production of this compound. This can be achieved through various metabolic engineering strategies. nih.gov
| Strategy | Description |
| Pathway Engineering | Introduction and overexpression of heterologous desaturase and elongase genes to construct a synthetic pathway for the target compound. |
| Enhancing Precursor Supply | Upregulation of pathways providing precursor molecules like acetyl-CoA and malonyl-CoA, the building blocks for fatty acid synthesis. wikipedia.org |
| Blocking Competing Pathways | Downregulation or knockout of genes involved in pathways that divert precursors away from PUFA synthesis, such as β-oxidation. nih.gov |
| Fermentation Optimization | Development of optimal fermentation conditions, including media composition and process parameters, to maximize productivity. |
| Utilization of Alternative Feedstocks | Engineering strains to utilize low-cost and sustainable feedstocks, such as agro-industrial wastes, to reduce production costs. researchgate.net |
These advanced biotechnological approaches will be crucial for the sustainable and scalable production of this compound for research and potential commercial applications.
Expanding the Understanding of Ecological Roles and Interactions in Marine and Terrestrial Environments
Fatty acids and their esters play multifaceted roles in ecological interactions. They can act as signaling molecules, deterrents, or attractants, mediating interactions between organisms. The ecological significance of this compound, in particular, is an area ripe for exploration. In marine environments, where this compound is likely to be found in microalgae and other microorganisms, it could be involved in:
Allelopathy: The production of chemicals by an organism that influences the growth, survival, and reproduction of other organisms. researchgate.net Fatty acid methyl esters have been shown to possess allelopathic activity, potentially inhibiting the growth of competing phytoplankton species. researchgate.netnih.gov
Food Web Dynamics: As a component of the lipid profile of primary producers, it can be transferred through the food web, potentially influencing the physiology and reproductive success of consumers.
Chemical Defense: It may serve as a defense compound against grazing or microbial attack.
In terrestrial ecosystems, while less is known about the prevalence of this specific compound, fatty acid esters from plant-derived oils have demonstrated allelopathic effects. researchgate.net Future research should investigate the presence of this compound in terrestrial microorganisms and plants and explore its potential roles in plant-pathogen interactions, soil microbial community dynamics, and as a signaling molecule in plant defense responses.
Further Exploration of Non-Human Biological Activities and Underlying Mechanisms
Polyunsaturated fatty acids and their derivatives are known to exhibit a wide range of biological activities. While the physiological effects of well-known omega-3 and omega-6 fatty acids have been extensively studied, the specific non-human biological activities of this compound are largely unknown. Preliminary research on other fatty acid methyl esters suggests potential areas of investigation. For instance, stearic acid methyl ester has been shown to have neuroprotective effects in the context of cerebral ischemia. nih.gov
Future studies should explore the potential pharmacological and physiological effects of this compound in various non-human biological systems. This could include its impact on:
Inflammatory processes: Investigating its potential to modulate inflammatory pathways in cell culture and animal models.
Cellular signaling: Elucidating its role as a signaling molecule and its interaction with cellular receptors and downstream pathways.
Membrane biophysics: Determining its influence on the fluidity and function of cellular membranes, which can have profound effects on cellular processes. arises.be
Reproductive physiology: Assessing its impact on reproductive parameters in various organisms, given the known importance of PUFAs in reproduction. arises.be
Understanding the fundamental biological activities of this compound in non-human models will provide a basis for exploring its potential applications in veterinary medicine and as a tool for studying fundamental biological processes.
Development of Standardized Analytical Protocols for Comprehensive Profiling
Accurate and reproducible quantification and profiling of this compound in complex biological and environmental matrices are essential for advancing research in all the aforementioned areas. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most commonly used technique for the analysis of fatty acid methyl esters (FAMEs). nih.govgcms.cz However, the development of standardized protocols is crucial to ensure data comparability across different studies.
Key aspects that require standardization include:
Sample preparation: This includes efficient extraction of lipids from various matrices and the subsequent derivatization of fatty acids to their methyl esters. gcms.cznih.gov
Chromatographic separation: Optimization of GC columns and conditions to achieve baseline separation of this compound from other isomeric and isobaric FAMEs is critical. uib.no
Detection and quantification: The use of appropriate internal standards and the validation of analytical methods according to established guidelines are necessary for accurate quantification. nih.govnih.gov
The development of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the corresponding free fatty acid, hexadeca-4,7,10,13-tetraenoic acid, provides a strong foundation for the development of similar high-sensitivity methods for its methyl ester. nih.gov Comprehensive profiling of FAMEs, including this compound, will be instrumental in understanding its distribution, metabolism, and function in various biological and ecological systems. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What methodologies are recommended for extracting methyl hexadeca-4,7,10,13-tetraenoate from biological tissues?
- Answer : The Bligh & Dyer method is a rapid lipid extraction technique using chloroform-methanol-water mixtures to isolate total lipids, including methyl esters, within 10 minutes . For tissues with complex matrices, the Folch method (chloroform-methanol 2:1 v/v) provides higher purity by separating non-lipid contaminants through phase partitioning . Both methods require validation via thin-layer chromatography (TLC) or LC-MS to confirm compound integrity.
Q. Which analytical techniques are optimal for quantifying this compound in plasma or tissue samples?
- Answer :
- LC-tandem MS : Validated for hexadeca-4,7,10,13-tetraenoic acid in plasma with a lower limit of quantification (LLOQ) of 5 nM, using deuterated internal standards and reverse-phase C18 columns .
- GC-MS : Effective for methyl ester derivatives; derivatization with BSTFA or MTBSTFA enhances volatility. Used in Ayurvedic formulations with a detection limit of 0.1 µg/mL .
- LC-MS/MS with SPE cleanup : Employed for marine algae extracts, achieving 95% recovery rates using solid-phase extraction (C18 cartridges) .
Advanced Research Questions
Q. How does this compound contribute to chemoresistance in cancer, and what experimental models can elucidate this?
- Answer : Mesenchymal stem cells (MSCs) secrete this compound (as a free fatty acid) in response to platinum-based chemotherapeutics, inducing resistance via FFAR4/GPR120 receptor signaling. Experimental designs include:
- Co-culture assays : MSCs + carcinoma cells treated with chemotherapeutic agents (e.g., cisplatin), followed by viability assays (MTT/ATP-luciferase) .
- Enzyme inhibition : Blocking cyclooxygenase-1 (COX-1) or thromboxane synthase with inhibitors like aspirin or ozagrel reverses resistance .
Q. What contradictions exist between endogenous and exogenous this compound in cancer therapy?
- Answer : Endogenous production by MSCs (even at 1–10 nM) confers resistance to multiple drugs (e.g., oxaliplatin, paclitaxel) via FFAR4-mediated pathways, whereas exogenous administration (e.g., dietary ω-3 supplements) typically sensitizes tumors. To resolve this:
- Mechanistic studies : Knockdown of FFAR4 in cancer cells using siRNA abolishes resistance .
- Lipidomic profiling : Compare lipid droplets in MSC-conditioned media vs. exogenous supplementation using MALDI-TOF .
Q. What molecular pathways link this compound to inflammatory regulation?
- Answer : The compound binds FFAR4/GPR120, triggering Ca²⁺ influx and activating NLRP3 inflammasome or anti-inflammatory M2 macrophages. Key experiments include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
